N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and various functional groups such as a carbamoyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with phosgene or a suitable carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbamoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide can be compared with similar compounds such as:
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-chlorothiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-methylisoxazole-3-carboxamide: Contains an isoxazole ring instead of a furan ring, which may affect its reactivity and biological activity.
N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide: Features a benzo[b]thiophene ring, providing a different aromatic system and potential for varied applications.
Properties
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c17-14(20)10-8-12(9-4-2-1-3-5-9)25-16(10)18-15(21)11-6-7-13(24-11)19(22)23/h1-8H,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZAUWZSFUZPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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